

dihydroergotoxine mesylate solubility in DMSO and buffers

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Compound Focus: Dihydroergotoxine Mesylate

CAS No.: 8067-24-1

Cat. No.: S527370

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Application Notes: Dihydroergotoxine Mesylate

1. Chemical Profile & Handling Dihydroergotoxine mesylate (CAS 8067-24-1), also known as ergoloid mesylate or codergocrine mesilate, is a semi-synthetic hydrogenated derivative of ergot alkaloids. It is a mixture of the methanesulfonate salts of dihydroergocornine, dihydroergocristine, and α - and β -dihydroergocryptine [1] [2]. It acts as a complex agent, binding with high affinity to GABA(A) receptor Cl⁻ channels and interacting with central dopaminergic, serotonergic, and adrenergic (α 1) receptors [1].

- **Storage:** The compound should be stored at room temperature (RT) [1].
- **Stability:** It is a stable compound under recommended storage conditions.

2. Solubility Data The solubility of **dihydroergotoxine mesylate** has been characterized in several solvents. The table below summarizes the available quantitative and qualitative data.

Table 1: Solubility Profile of Dihydroergotoxine Mesylate

Solvent	Solubility	Notes / Concentration
DMSO	Soluble	"Slightly Soluble" [1]; can be dissolved at 1 mg/ml [1].
Methanol	Soluble	Can be dissolved at 1 mg/ml [1].

Solvent	Solubility	Notes / Concentration
Water	Poorly Soluble	Requires small amounts of DMSO-d6 or methanol-d4 to achieve complete solubility for analysis [2].
Buffers (General)	Information Missing	Solubility in aqueous buffers (e.g., PBS) is not explicitly stated in the search results. Pre-dissolving in DMSO to create a stock solution is the standard recommended protocol.

3. Recommended Stock Solution Preparation Protocol

This protocol is adapted from general practices for poorly water-soluble compounds, as specific buffer solubility data is not fully available.

- **Materials:**

- **Dihydroergotoxine mesylate** (e.g., Glentham Life Sciences, GT0119) [3]
- Anhydrous DMSO (Cell Culture Grade recommended)
- Analytical balance
- Vortex mixer
- Ultrasonic bath (optional)
- Sterile glass vials

- **Procedure:**

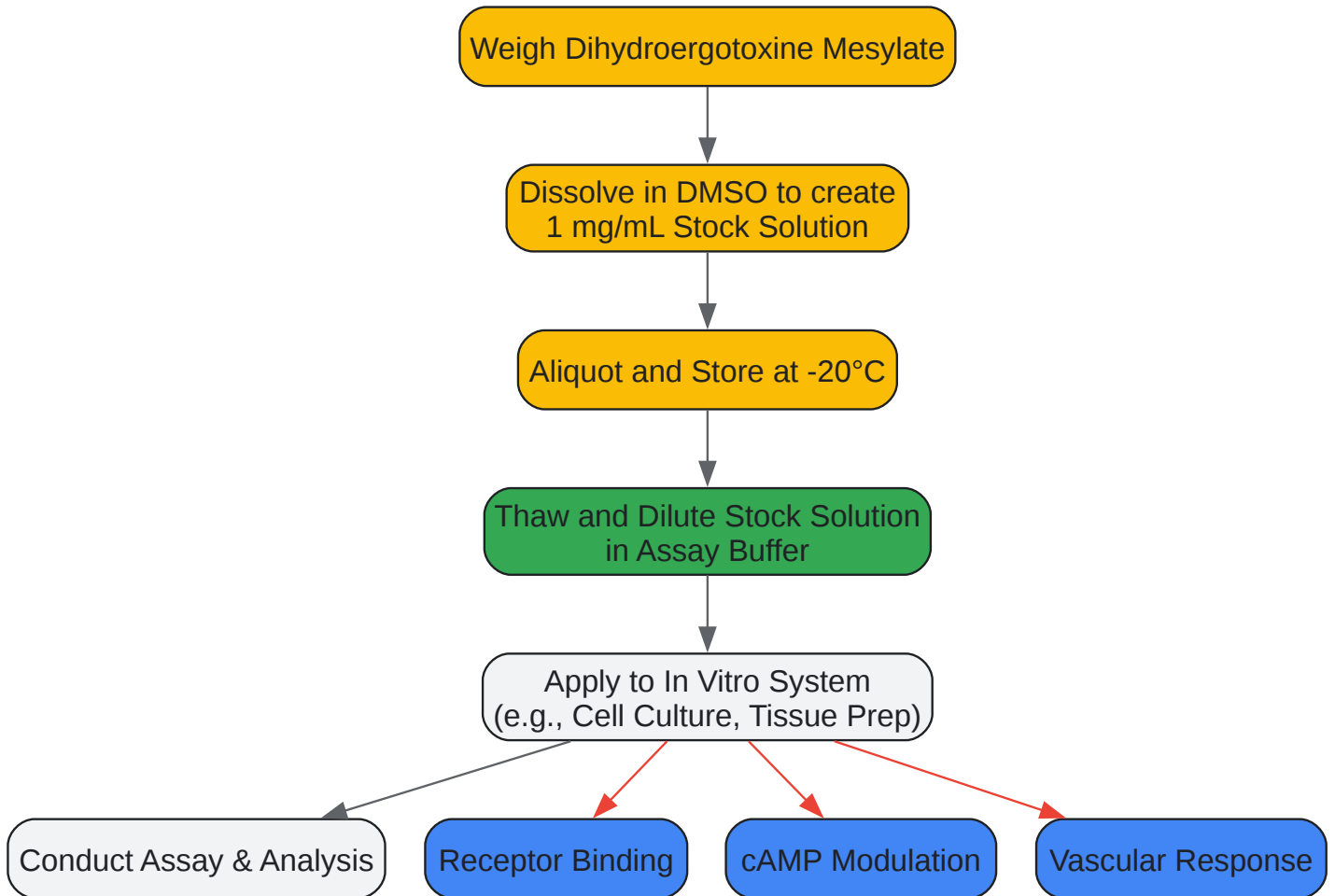
- **Weighing:** Accurately weigh 10 mg of **dihydroergotoxine mesylate**.
- **Dissolution:** Transfer the compound into a sterile glass vial. Add 10 ml of anhydrous DMSO to achieve a **1 mg/ml stock solution**.
- **Mixing:** Vortex the mixture vigorously for 1-2 minutes until the solid appears fully dissolved. To ensure complete dissolution, you may briefly place the vial in an ultrasonic bath for 1-2 minutes.
- **Aliquoting:** Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and contamination.
- **Storage:** Store the aliquots at -20°C. Under these conditions, the stock solution is typically stable for several months.

- **Safety Notes:**

- Hazard statement: H302 (Harmful if swallowed) [1].
- Always wear appropriate personal protective equipment (PPE) including a lab coat, gloves, and safety glasses.

- Work in a well-ventilated area, preferably within a fume hood, when handling DMSO.

4. Experimental Workflow for In Vitro Studies The following diagram outlines a general workflow for preparing and using **dihydroergotoxine mesylate** in cell-based assays, based on the solubility data and standard pharmacological practices.



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Diagram 1: Experimental workflow for in vitro studies. This flowchart illustrates the key steps from stock solution preparation to common experimental endpoints, highlighting the central role of DMSO as a solvent.

5. Analytical Method for Quantification and Purity For confirming the identity and composition of **dihydroergotoxine mesylate**, which is a mixture of several alkaloids, High-Performance Liquid

Chromatography (HPLC) is a standard method.

- **Method Overview:** An RP-HPLC method with UV detection can be used for simultaneous determination of related ergot alkaloids [4].
- **Key Parameters [4]:**
 - **Column:** BDS Hypersil C8 (4.6 x 150 mm)
 - **Mobile Phase:** Mixture of ammonium acetate (inorganic phase) with acetonitrile and methanol (organic phase), pH adjusted to 3.5 with phosphoric acid.
 - **Flow Rate:** 2.0 ml/min
 - **Detection:** UV at 220 nm
 - **Injection Volume:** 20 µl
- **Expected Retention Time:** Under similar conditions, dihydroergocristine mesylate has a retention time of approximately **3.8 minutes** [4].

Key Research Applications & Mechanisms

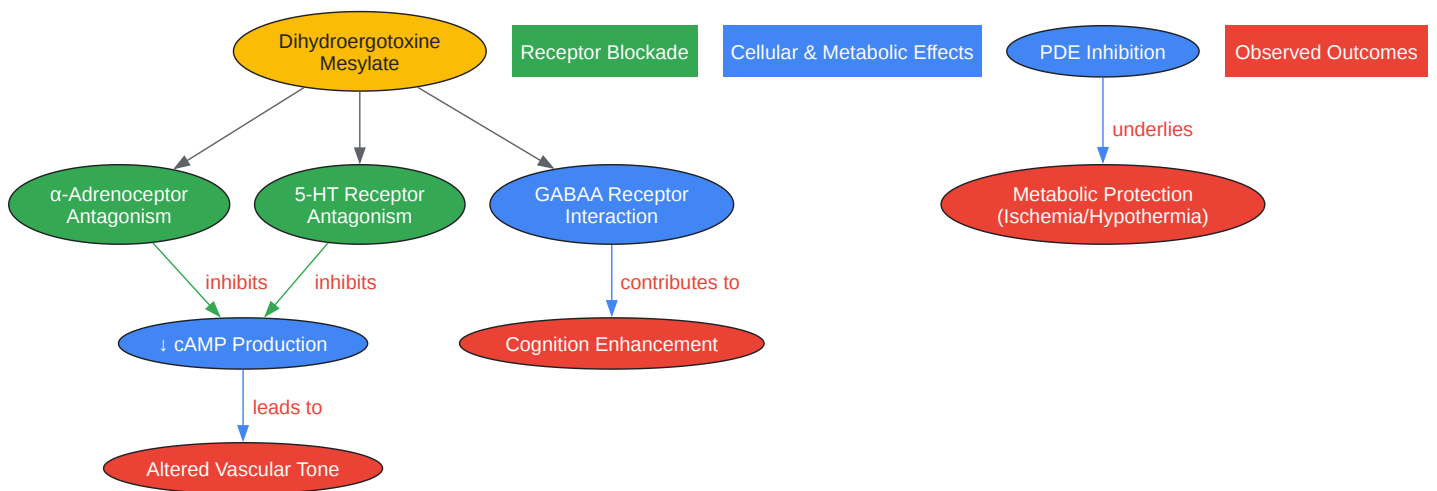
Dihydroergotoxine mesylate has been investigated for several pharmacological effects, primarily related to its action on neurotransmitter systems.

Table 2: Documentated Research Applications of Dihydroergotoxine Mesylate

Application / Effect	Experimental Model	Proposed Mechanism / Notes
Cognition Enhancement	In vivo animal models, human trials for senile dementia [1] [2]	Blockade of central alpha-adrenoceptors and 5-HT receptors; inhibition of brain-specific phosphodiesterases [1] [2].
Antiproliferative Activity	In vitro prostate cancer cells [1]	IC50 values reported between 18 - 38 µM [1].
Modulation of Neurotransmission	Rat brain cortical homogenates (ex vivo) [1]	Dose-dependent blockade of norepinephrine-induced cAMP production [1].
Vascular Effects	Canine renal vasodilation/constriction models; rat intestine mesenteric artery [1] [5]	Blocks reflex vasodilation and vasoconstriction induced by norepinephrine; differs from pure alpha-

Application / Effect	Experimental Model	Proposed Mechanism / Notes
		blockers in its effect on norepinephrine outflow [5].

The compound's complex mechanism of action on multiple neurotransmitter systems is summarized below.



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Diagram 2: Documented pharmacological mechanisms. This diagram visualizes the multi-target mechanism of action of **dihydroergotoxine mesylate**, from initial receptor interactions to downstream physiological effects.

Critical Experimental Considerations

- **Solubility Limitations:** The primary limitation is its poor solubility in water. All experimental designs must account for the use of DMSO. The final concentration of DMSO in any biological assay should be kept as low as possible (typically $\leq 0.1\%$ v/v) and a vehicle control with the same DMSO concentration must be included.
- **Mixture Composition:** Remember that **dihydroergotoxine mesylate** is not a single entity but a defined mixture of four alkaloid salts [2]. The ratio of these components can be critical for biological activity and should be confirmed via analytical methods like HPLC if reproducibility is a concern.
- **Adverse Effects:** While significant unwanted effects are rare in research settings, reported effects in clinical studies include occasional nausea, gastric pain, orthostatic hypotension, and headache [2]. Nasal stuffiness and anorexia have also been observed [2].

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